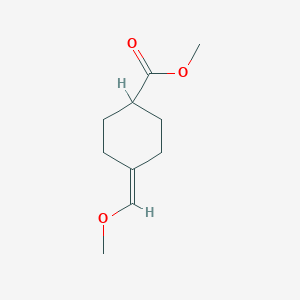

Methyl 4-methoxymethylidene-cyclohexane carboxylate

Cat. No. B8313386

M. Wt: 184.23 g/mol

InChI Key: DQRKNHZQLJHGSN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08398887B2

Procedure details

A 2 L three-necked flask equipped with thermometer, stirrer, liquid sealing, N2 protection and drying tube was used. 285.4 g of MTC and 400 ml of THF were added. The flask was placed into a tank with cold bath at −15° C., to obtain a white suspension. The temperature was controlled to be between −5° C. and −10° C., and a solution of 93.3 g of t-BUOK in 400 ml of THF was added dropwise. The colour was changed into bright orange firstly, and then changed gradually into dark. After the completion of addition by dropwise, the reaction was conducted for 0.5 hour. A solution of 100 g of 4-keto-cyclohexyl formic acid methyl ester in 100 ml of THF was added dropwise at a temperature of between −5° C. and −10° C., with the colour faded gradually. After the completion of addition, the cooling was shut off, the temperature was raised naturally to about 0° C. and the reaction was conducted for 1 hour under thermal retardation. A 200 ml aqueous solution of 10 g NH4Cl was added, and the temperature was controlled to be less than 10° C. 500 ml of CH2Cl2 was added for extraction. If there is undissolved substance, a small amount of water was added to dissolve it, and washed with water till neutrality. The organic phase was tan in color, dried with anhydrous Na2SO4, and the solvent was removed by a rotary evaporator, so as to obtain a liquid-solid mixture. 500 ml of n-hexane was added, pumping filtrated, and leached with 100 ml of n-hexane twice. The filtrate was passed through a silicagel column, and the solvent was removed by a rotary evaporator, to obtain 113.5 g of pale yellow liquid. Yield: 96%, GC purity: 95.9%.

[Compound]

Name

aqueous solution

Quantity

200 mL

Type

reactant

Reaction Step Three

Name

Yield

96%

Identifiers

|

REACTION_CXSMILES

|

N#N.[CH3:3][O:4][C:5]([CH:7]1[CH2:12][CH2:11][C:10](=O)[CH2:9][CH2:8]1)=[O:6].[NH4+].[Cl-].C(Cl)Cl.C1[CH2:23][O:22][CH2:21]C1>CCCCCC.O>[CH3:3][O:4][C:5]([CH:7]1[CH2:12][CH2:11][C:10](=[CH:21][O:22][CH3:23])[CH2:9][CH2:8]1)=[O:6] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N#N

|

Step Two

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(=O)C1CCC(CC1)=O

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1CCOC1

|

Step Three

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

200 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

[NH4+].[Cl-]

|

Step Four

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)Cl

|

Step Five

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1CCOC1

|

Step Six

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying tube

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

285.4 g of MTC and 400 ml of THF were added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was placed into a tank with cold bath at −15° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain a white suspension

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to be between −5° C. and −10° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the completion of addition by dropwise, the reaction

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the completion of addition

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the reaction was conducted for 1 hour under thermal retardation

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to be less than 10° C

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to dissolve it

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water till neutrality

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried with anhydrous Na2SO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was removed by a rotary evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

so as to obtain a liquid-solid mixture

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

pumping filtrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was removed by a rotary evaporator

|

Outcomes

Product

Details

Reaction Time |

0.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(=O)C1CCC(CC1)=COC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 113.5 g | |

| YIELD: PERCENTYIELD | 96% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |